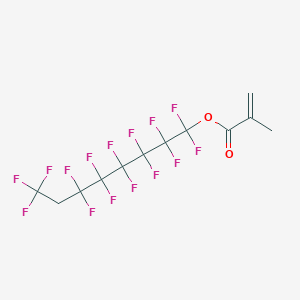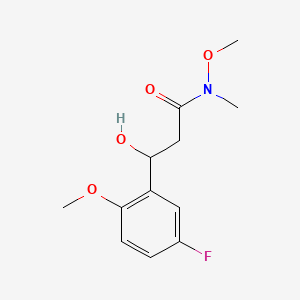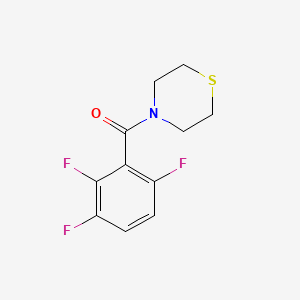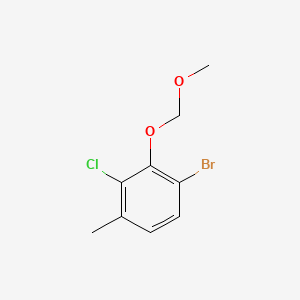
1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene is an organic compound belonging to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, a methoxymethoxy group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene typically involves the halogenation of a suitable aromatic precursor. The process may include:
Bromination and Chlorination:
Methoxymethoxylation: The methoxymethoxy group can be introduced via a Williamson ether synthesis, where a suitable phenol derivative reacts with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization may be employed.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove halogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Oxidation: 1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzoic acid.
Reduction: Dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: Investigated for its potential as a building block in the development of new drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene depends on its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound in drug discovery.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-chloro-2-methoxybenzene
- 1-Bromo-3-chloro-2-methoxypropane
- 1-Bromo-3-chloro-2-(methoxymethoxy)propane
Uniqueness: 1-Bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene is unique due to the presence of both bromine and chlorine atoms, along with a methoxymethoxy group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C9H10BrClO2 |
|---|---|
Molekulargewicht |
265.53 g/mol |
IUPAC-Name |
1-bromo-3-chloro-2-(methoxymethoxy)-4-methylbenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-6-3-4-7(10)9(8(6)11)13-5-12-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
BRGHBLQACOMGIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)Br)OCOC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


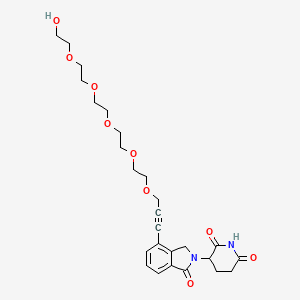
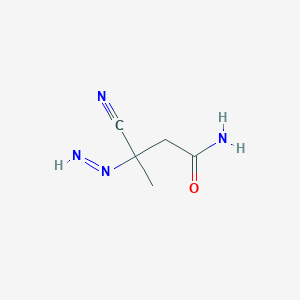
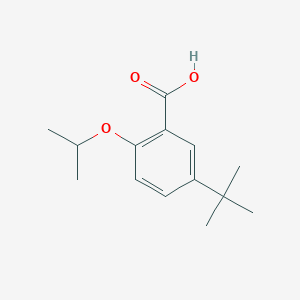
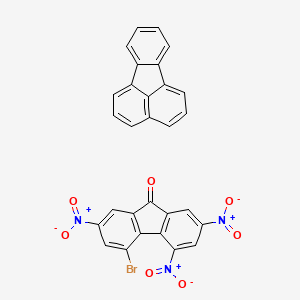
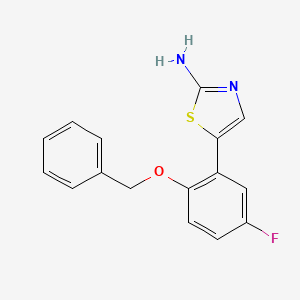
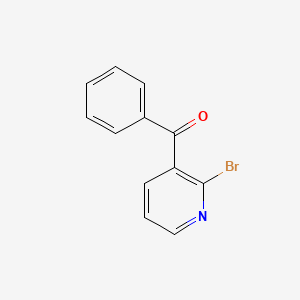
![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)

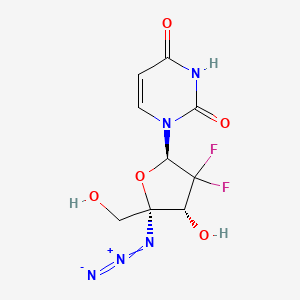
![Benzoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]amino]-](/img/structure/B14759018.png)
![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)
